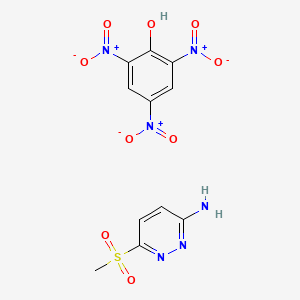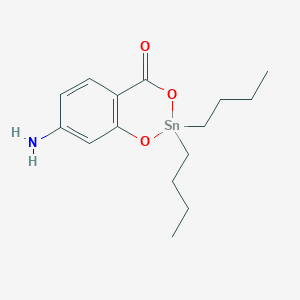![molecular formula C11H15Cl2OTl B14593004 Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane CAS No. 61368-74-9](/img/structure/B14593004.png)
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane is a chemical compound that belongs to the class of organothallium compounds. These compounds are characterized by the presence of a thallium atom bonded to organic groups. Thallium is a heavy metal with unique chemical properties, making its compounds of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane typically involves the reaction of thallium(III) chloride with 2-phenyl-2-[(propan-2-yl)oxy]ethanol. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of thallium and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium(III) center to thallium(I).
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in solvents like ethanol or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) oxide, while substitution reactions can produce a variety of organothallium compounds with different functional groups.
Applications De Recherche Scientifique
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Research is ongoing to explore its potential as a biological probe due to the unique properties of thallium.
Medicine: Thallium compounds have been studied for their potential use in radiopharmaceuticals for imaging and therapy.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane exerts its effects involves the interaction of the thallium center with various molecular targets. Thallium can form strong bonds with sulfur and nitrogen-containing ligands, which can affect the function of enzymes and other proteins. The pathways involved include the disruption of cellular processes and the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}lead(II)
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}mercury(II)
- Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}tin(IV)
Uniqueness
Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane is unique due to the presence of thallium, which imparts distinct chemical and physical properties compared to its analogs with lead, mercury, or tin. Thallium’s ability to form stable complexes with a variety of ligands makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
61368-74-9 |
|---|---|
Formule moléculaire |
C11H15Cl2OTl |
Poids moléculaire |
438.52 g/mol |
Nom IUPAC |
dichloro-(2-phenyl-2-propan-2-yloxyethyl)thallane |
InChI |
InChI=1S/C11H15O.2ClH.Tl/c1-9(2)12-10(3)11-7-5-4-6-8-11;;;/h4-10H,3H2,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
ZAXYPWUFPFWTJM-UHFFFAOYSA-L |
SMILES canonique |
CC(C)OC(C[Tl](Cl)Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


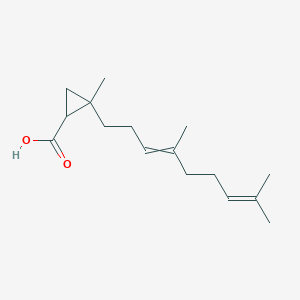
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
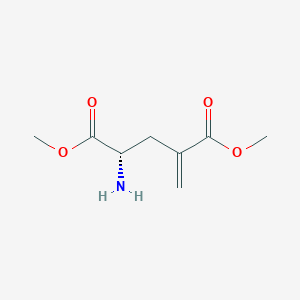
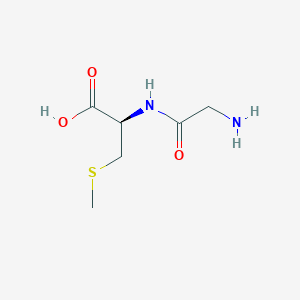
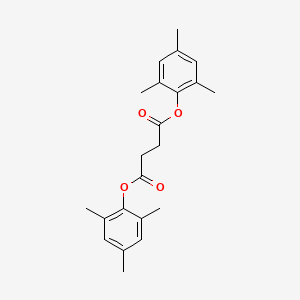
![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
